6-Hydroxy-5-methoxyindole glucuronide

説明

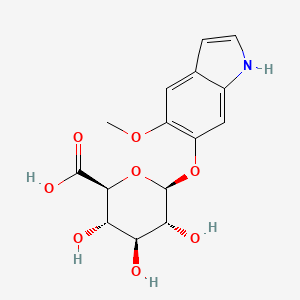

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(5-methoxy-1H-indol-6-yl)oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO8/c1-22-8-4-6-2-3-16-7(6)5-9(8)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-5,10-13,15-19H,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECCHCPFFUXUOB-DKBOKBLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228174 | |

| Record name | 6-Hydroxy-5-methoxyindole glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Hydroxy-5-methoxyindole glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77463-72-0 | |

| Record name | 5-Methoxy-1H-indol-6-yl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77463-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-5-methoxyindole glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077463720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-5-methoxyindole glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-5-methoxyindole glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Enzymatic Pathways of 6 Hydroxy 5 Methoxyindole Glucuronide

Precursor Identification within the Melatonin (B1676174) Metabolic Pathway

The direct precursor to 6-hydroxy-5-methoxyindole glucuronide is the compound 6-hydroxy-5-methoxyindole . nih.gov This molecule arises from the extensive metabolism of melatonin (N-acetyl-5-methoxytryptamine). The metabolic network of melatonin is complex, featuring multiple pathways that can lead to the formation of this precursor. nih.gov

One major pathway begins with the deacetylation of melatonin, a reaction that removes the acetyl group to yield 5-methoxytryptamine . nih.govnih.gov Another critical route involves the direct hydroxylation of the melatonin molecule. The formation of 6-hydroxy-5-methoxyindole requires modifications to the indole (B1671886) core of melatonin, specifically at the 6-position and the N-acetyl side chain, processes governed by specific enzyme families discussed below.

Role of Hydroxylation and O-methylation in Indole Biotransformation

The structural characteristics of 6-hydroxy-5-methoxyindole are the result of two fundamental biochemical reactions: hydroxylation and O-methylation.

Hydroxylation: This reaction introduces a hydroxyl (-OH) group onto the indole ring, a critical step that increases the polarity of the molecule and provides a site for subsequent conjugation. In the context of melatonin metabolism, hydroxylation at the 6-position of the indole nucleus is a primary transformation, yielding 6-hydroxymelatonin (B16111) . nih.govnih.gov This reaction is predominantly catalyzed by Cytochrome P450 enzymes.

O-methylation: The "5-methoxy" group present in the precursor originates from the biosynthesis of melatonin itself. The synthesis of melatonin from serotonin (B10506) involves two key enzymatic steps, one of which is the O-methylation of the 5-hydroxyl group of the intermediate N-acetylserotonin. This methoxy (B1213986) group is retained throughout subsequent metabolic transformations leading to 6-hydroxy-5-methoxyindole.

UDP-Glucuronosyltransferases (UGTs) in this compound Formation

The final step in the biosynthesis of this compound is glucuronidation. This is a major Phase II metabolic reaction where a glucuronic acid moiety is transferred from the activated cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of the precursor, 6-hydroxy-5-methoxyindole. This conjugation dramatically increases the water solubility of the compound, preparing it for renal elimination. nih.gov This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).

Specific UGT Isoforms Implicated in Glucuronidation (e.g., UGT2B4, UGT2B28)

While direct enzymatic studies on 6-hydroxy-5-methoxyindole are limited, the glucuronidation of similar endogenous compounds, particularly steroids and other indoles, points to the involvement of specific UGT isoforms, primarily from the UGT2B family.

UGT2B28 : This enzyme is known to catalyze the conjugation of numerous endogenous compounds, particularly androgens and estrogens. aacrjournals.orgnih.gov UGT2B28 is expressed in the liver and other steroid-responsive tissues. nih.gov Given its role in metabolizing complex endogenous molecules, it is a plausible candidate for the glucuronidation of hydroxylated methoxyindoles. The functional form, UGT2B28 type I, is responsible for its catalytic activity. nih.gov

UGT2B4 : This isoform is primarily involved in the glucuronidation of bile acids and catechol-estrogens. wikipedia.org Like UGT2B28, it is expressed in the liver and demonstrates activity towards a range of endogenous substrates. wikipedia.orgnih.gov Its capacity to conjugate hydroxylated compounds makes it another potential contributor to 6-hydroxy-5-methoxyindole metabolism.

Key UGT Isoforms Potentially Involved in Indole Glucuronidation

| UGT Isoform | Primary Endogenous Substrates | Key Expression Sites | Relevance to 6-Hydroxy-5-methoxyindole Glucuronidation |

|---|---|---|---|

| UGT2B28 | Androgens (e.g., testosterone, DHT), Estrogens aacrjournals.orgnih.govresearchgate.net | Liver, Breast, Prostate nih.govmdpi.com | Catalyzes glucuronidation of complex endogenous cyclic compounds; a likely candidate for indole metabolites. |

| UGT2B4 | Bile Acids (e.g., hyodeoxycholic acid), Catechol-estrogens wikipedia.org | Liver wikipedia.org | Known to conjugate hydroxylated endogenous molecules, suggesting a potential role. |

Regulation of UGT Expression and Activity in Relation to Metabolite Synthesis

The synthesis of glucuronide metabolites is directly dependent on the expression and activity of UGT enzymes, which are subject to complex regulation. The modulation of these enzymes can therefore influence the rate at which 6-hydroxy-5-methoxyindole is conjugated.

The expression of UGT2B28 is known to be regulated by multiple signaling pathways. Research has shown that its expression can be markedly increased by epidermal growth factor (EGF). aacrjournals.org Furthermore, its transcriptional activity is influenced by glucocorticoids. aacrjournals.org In prostate cells, UGT2B28 expression is also regulated by the androgen receptor (AR), highlighting a link between steroid hormone signaling and metabolic enzyme expression. nih.govamegroups.org Similarly, the expression of other UGT2B enzymes, such as UGT2B17, is modulated by growth factors and cytokines like IL-1α, indicating that the cellular environment and signaling cascades play a crucial role in controlling the glucuronidation capacity of a cell. oup.com

Contribution of Cytochrome P450 Enzymes to Upstream Indole Metabolism

Before glucuronidation can occur, the indole precursor must first be formed through Phase I metabolism, a process dominated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are primarily responsible for the hydroxylation reactions that are prerequisite for subsequent conjugation.

The metabolism of melatonin into hydroxylated intermediates is catalyzed by several specific CYP isoforms:

CYP1A2 : This is the principal enzyme responsible for the 6-hydroxylation of melatonin in the liver to form 6-hydroxymelatonin. nih.gov

CYP1A1 and CYP1B1 : These extrahepatic CYP enzymes also contribute to the formation of 6-hydroxymelatonin. nih.gov

CYP2C19 : This isoform, along with CYP1A2, can O-demethylate melatonin to produce N-acetylserotonin, another branch of the melatonin metabolic pathway. nih.gov

The activity of these CYP enzymes is the rate-limiting step in producing the hydroxylated indole substrates, such as the precursor 6-hydroxy-5-methoxyindole, which are then made available for the final glucuronidation step by UGTs.

Key CYP450 Enzymes in Upstream Melatonin Metabolism

| CYP Isoform | Primary Reaction on Melatonin | Primary Product | Significance |

|---|---|---|---|

| CYP1A2 | 6-hydroxylation, O-demethylation nih.gov | 6-hydroxymelatonin, N-acetylserotonin nih.gov | The main hepatic enzyme initiating the primary metabolic pathway of melatonin. |

| CYP1A1 | 6-hydroxylation nih.gov | 6-hydroxymelatonin nih.gov | Contributes to the formation of the key hydroxylated intermediate. |

| CYP1B1 | 6-hydroxylation nih.gov | 6-hydroxymelatonin nih.gov | Extrahepatic enzyme involved in melatonin hydroxylation. |

| CYP2C19 | O-demethylation nih.gov | N-acetylserotonin nih.gov | Catalyzes an alternative metabolic route for melatonin. |

Biological Roles and Significance of 6 Hydroxy 5 Methoxyindole Glucuronide

Role as an Endogenous Metabolite and Excretory Product

6-Hydroxy-5-methoxyindole glucuronide is a natural human metabolite produced from its precursor, 6-hydroxy-5-methoxyindole. hmdb.ca Its formation occurs primarily in the liver, where enzymes known as UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of a glucuronic acid molecule to the parent indole (B1671886). hmdb.ca This biochemical process, known as glucuronidation, is a critical Phase II biotransformation reaction. hmdb.ca

The primary function of glucuronidation is to increase the water solubility of various substances, including toxins, drugs, and endogenous compounds that cannot be utilized as an energy source. hmdb.canih.gov By attaching the highly polar glucuronic acid moiety, the resulting glucuronide conjugate becomes significantly more water-soluble than the original molecule. hmdb.canih.gov This transformation is essential for its subsequent elimination from the body. The highly water-soluble this compound is transported via the bloodstream to the kidneys, where it is efficiently filtered and excreted in the urine. hmdb.canih.gov This metabolic and excretory pathway represents a key detoxification mechanism, converting less soluble compounds into forms that can be readily removed. hmdb.ca

Biomarker Potential in Metabolic and Physiological States

The presence and concentration of this compound and its related metabolites can serve as potential indicators for various physiological and metabolic conditions.

Association with Melatonin (B1676174) Metabolism and Circadian Rhythm Studies

The metabolic pathways of indoles, including melatonin and the precursors of this compound, are interconnected. Melatonin, a hormone crucial for regulating circadian rhythms, is extensively metabolized, often through hydroxylation and subsequent conjugation. mdpi.com The primary route for melatonin breakdown in vertebrates involves hydroxylation at the 6-position by cytochrome P450 enzymes (specifically CYP1A2), forming 6-hydroxymelatonin (B16111). mdpi.comunil.ch This intermediate is then conjugated, forming excretory products like 6-hydroxymelatonin glucuronide and 6-sulfatoxymelatonin. unil.chnih.gov In mice, 6-hydroxymelatonin glucuronide is the most abundant urinary metabolite of melatonin. nih.gov While this compound is not a direct metabolite of melatonin, its formation involves similar enzymatic processes (hydroxylation and glucuronidation) that are central to indoleamine metabolism. The study of such metabolites provides insights into the body's capacity for indole processing, which is relevant to understanding the regulation of chronobiological signaling factors. mdpi.com

Link to Bile Acid Metabolism and Lipid Metabolism Pathways

Glucuronidation is a significant pathway in the metabolism and detoxification of bile acids. nih.gov Certain bile acids undergo 6α-hydroxylation, and this modification makes them substrates for conjugation with glucuronic acid. nih.gov This process of 6α-hydroxylation followed by glucuronidation constitutes an important alternative excretory route for potentially toxic hydrophobic bile acids. The resulting bile acid glucuronides are more water-soluble and can be more easily eliminated from the body. While a direct interaction between this compound and bile acid pathways is not established, the shared reliance on the glucuronidation system highlights a potential area of metabolic interplay. The efficient metabolism of bile acids is fundamental to lipid metabolism, as they are essential for the digestion and absorption of dietary fats and fat-soluble vitamins.

Involvement in Pentose (B10789219) and Glucuronate Interconversions

The formation of this compound is directly linked to the pentose and glucuronate interconversion pathway. This metabolic route is the source of D-glucuronic acid, the molecule that is conjugated to the parent indole. researchgate.net The pathway plays a central role in the detoxification of numerous compounds by producing UDP-glucuronic acid, the activated form of glucuronic acid used by UGT enzymes. researchgate.net The conjugation reaction masks the functional groups of toxins and metabolites, increasing their water solubility and preparing them for excretion. researchgate.net Therefore, the synthesis of this compound is an example of the broader function of the pentose and glucuronate interconversion pathway in metabolic clearance. researchgate.net

Connection to Antioxidant Pathways and Ascorbic Acid Generation

The metabolic processes associated with this compound have indirect links to the body's antioxidant systems. Glucuronidation itself is a detoxification process that helps mitigate the potential harm from various metabolites, which can include managing oxidative stress. nih.gov Indole compounds can possess antioxidant properties. mdpi.com Furthermore, the pentose and glucuronate pathway, which supplies the glucuronic acid for conjugation, is also the pathway responsible for the synthesis of ascorbic acid (Vitamin C) in many animals. maastrichtuniversity.nl Although humans cannot synthesize their own Vitamin C due to the lack of the enzyme L-gluconolactone oxidase, the shared pathway underscores a fundamental link between glucuronidation and central antioxidant-related metabolic routes. maastrichtuniversity.nl

Presence and Quantification in Specific Biofluids and Tissues

This compound is formed and distributed in specific tissues and is ultimately found in biofluids as an excretory product.

Liver: As the primary site of glucuronidation, the liver is the main tissue where this metabolite is synthesized. hmdb.ca

Kidney: The kidneys are responsible for filtering the water-soluble this compound from the blood and excreting it into the urine. hmdb.ca

Urine: The compound is an expected urinary metabolite. hmdb.ca While direct quantification of this specific glucuronide in normal human urine is not widely reported, studies on a closely related compound, 6-hydroxy-5-methoxyindole-2-carboxylic acid (6H5MI-2-C), have found its mean concentration in normal human urine to be 38 µmol/mol of creatinine (B1669602). nih.govmedicaljournalssweden.se Furthermore, ester glucuronide and sulfate (B86663) conjugates of 6H5MI-2-C have been identified at high levels in the urine of melanoma patients. nih.gov

Blood: The Human Metabolome Database lists blood as a biofluid where this compound is expected to be present, although it has not yet been quantified. hmdb.ca For the related compound 6H5MI-2-C, the average serum concentration in healthy individuals was found to be 3.6 nmol/L. nih.gov

Follicular Fluid: Currently, there is no available research data confirming the presence or quantification of this compound in follicular fluid.

Table 1: Presence and Quantification of this compound and Related Compounds

| Biofluid / Tissue | Compound | Status / Concentration | Reference |

| Urine | This compound | Expected, not quantified | hmdb.ca |

| 6-hydroxy-5-methoxyindole-2-carboxylic acid | 38 µmol/mol of creatinine (mean) | nih.govmedicaljournalssweden.se | |

| Ester glucuronide of 6-hydroxy-5-methoxyindole-2-carboxylic acid | Identified in melanoma urine | nih.gov | |

| Blood/Serum | This compound | Expected, not quantified | hmdb.ca |

| 6-hydroxy-5-methoxyindole-2-carboxylic acid | 3.6 nmol/L (mean) | nih.gov | |

| Follicular Fluid | This compound | No data available | |

| Liver | This compound | Site of synthesis | hmdb.ca |

| Kidney | This compound | Involved in excretion | hmdb.ca |

Interactions with Gut Microbiota and Metabolomic Profiles

The gut microbiome plays a crucial role in host metabolism, and the presence of certain metabolites can be indicative of these complex interactions. This compound is one such metabolite that appears to be influenced by the composition and activity of the gut microbiota.

Probiotic supplementation has been shown to modulate the gut microbiota and, consequently, the host's metabolome. A notable example is the use of Lactococcus in broilers. Research has demonstrated that the introduction of Lactococcus G423 into the diet of broilers can lead to significant improvements in growth performance and lipid metabolism. frontiersin.org This improvement is linked to alterations in the gut microbiota and the levels of various metabolites.

A study utilizing liquid chromatography-mass spectrometry (LC-MS) revealed that supplementation with Lactococcus G423 significantly increased the levels of several metabolites in broilers, including this compound. frontiersin.org This finding suggests that Lactococcus can directly or indirectly influence the metabolic pathways leading to the formation of this compound. The study highlighted that the modulation of gut microbiota by this probiotic was a key factor in altering the metabolic profile of the broilers. frontiersin.org

Table 1: Effect of Lactococcus G423 Supplementation on Metabolite Levels in Broilers

| Metabolite | Change with Lactococcus G423 | Associated Metabolic Pathway |

|---|---|---|

| This compound | Significantly Increased | Pentose and glucuronate interconversions |

| 9,10-DiHOME | Significantly Increased | Linoleic acid metabolism |

| N-Acetyl-l-phenylalanine | Significantly Increased | Phenylalanine metabolism |

| Kynurenine | Significantly Increased | Not specified |

The relationship between this compound and the gut microbiota is further underscored by studies in animal models. The aforementioned research in broilers provides a clear example of how alterations in the gut microbial community, induced by probiotics, correlate with changes in the concentration of this specific metabolite. frontiersin.org The study established a direct link between the administration of Lactococcus G423, the resulting shifts in the gut microbiota, and the observed increase in this compound. frontiersin.org

While extensive research across a wide range of animal models specifically focusing on this compound is still emerging, the broiler model serves as a strong indicator of the dependent relationship between the gut microbiome's composition and the presence of this compound. The generation of germ-free and gnotobiotic animal models, such as in fruit flies and zebrafish, has been instrumental in understanding the broader role of gut microbiota in host physiology and metabolism, paving the way for more specific investigations into the interactions with individual metabolites like this compound. nih.gov

Alterations in Metabolomic Signatures Associated with Pathophysiological States

The concentration of this compound has been observed to be altered in various disease states, suggesting its potential as a biomarker or its involvement in the underlying pathophysiology.

A metabolomics study on urothelial cancer identified an increased quantity of this compound in the urine of patients compared to healthy controls. frontiersin.org This elevation is hypothesized to be linked to the increased gene expression of UGT2B4, an enzyme involved in the glucuronidation process. frontiersin.org Glucuronidation is a critical detoxification pathway, and its alteration in cancer suggests a modified metabolic response to endogenous or exogenous compounds. frontiersin.org

In the context of reproductive health in livestock, metabolomic studies of dairy cows with inactive ovaries have revealed interesting findings. One study identified this compound as a differential metabolite in the follicular fluid of these cows. frontiersin.org It is suggested that this compound, along with glucose, may play a role in providing energy to cells during oocyte maturation and could contribute to antioxidant defenses by generating ascorbic acid. frontiersin.org

Metabolomic investigations in melanoma have identified altered levels of related indole compounds. Specifically, studies have detected the presence of ester glucuronide and sulfate conjugates of 5-hydroxy-6-methoxyindole-2-carboxylic acid and 6-hydroxy-5-methoxyindole-2-carboxylic acid in the urine of melanoma patients. mdpi.com While not the exact compound of focus, the presence of these structurally similar glucuronide conjugates points to a dysregulation in the metabolism of indole compounds in melanoma.

Table 2: Alterations of this compound and Related Compounds in Pathophysiological States

| Pathophysiological State | Sample Type | Observed Alteration in Metabolite | Potential Significance |

|---|---|---|---|

| Urothelial Cancer | Urine | Increased this compound | Potential link to increased UGT2B4 gene expression and altered detoxification pathways. frontiersin.org |

| Inactive Ovaries in Dairy Cows | Follicular Fluid | Differential levels of this compound | May be involved in cellular energy supply and antioxidant defense during oocyte maturation. frontiersin.org |

| Melanoma | Urine | Presence of ester glucuronide and sulfate conjugates of related hydroxy-methoxyindole carboxylic acids | Indicates dysregulated metabolism of indole compounds. mdpi.com |

Analytical Methodologies for Research on 6 Hydroxy 5 Methoxyindole Glucuronide

Sample Preparation and Extraction Techniques from Diverse Biological Matrices (e.g., urine, serum, follicular fluid)

Effective analysis of 6-hydroxy-5-methoxyindole glucuronide begins with its isolation from the intricate biological matrix. The choice of sample preparation technique is critical to remove interfering substances like proteins, salts, and other metabolites, and to concentrate the analyte for sensitive detection. Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). uni.lu

For urine , which is a common matrix for monitoring melanin (B1238610) metabolites, a direct analysis may be possible after simple dilution and filtration. nih.govnih.gov However, to improve sensitivity and remove interferences, SPE is often employed. A typical SPE procedure for glucuronide metabolites involves conditioning a cartridge (e.g., a mixed-mode cation exchange like Supel™-Select SCX), loading the urine sample, washing away impurities, and eluting the analyte with a suitable solvent mixture, such as 10% ammonium (B1175870) hydroxide (B78521) in acetonitrile (B52724). sigmaaldrich.com In some analyses, an enzymatic hydrolysis step using β-glucuronidase is performed prior to extraction to cleave the glucuronide moiety, allowing for the quantification of the aglycone (6-hydroxy-5-methoxyindole). nih.govsigmaaldrich.com

For serum or plasma, which contain high concentrations of proteins, a protein precipitation step is essential. This is commonly achieved by adding a solvent like methanol (B129727) or acetonitrile. Following centrifugation to remove the precipitated proteins, the supernatant can be further purified using LLE or SPE. researchgate.net Microextraction by packed sorbent (MEPS) has emerged as a miniaturized version of SPE, requiring smaller sample volumes, which is particularly advantageous for precious samples like serum. mdpi.com This technique has been successfully applied to the extraction of other indolic acids from serum. mdpi.com

The analysis of follicular fluid is pertinent to reproductive medicine and metabolomics studies. nih.govnih.govrsc.org Sample preparation for follicular fluid often involves centrifugation to remove cells, followed by protein precipitation with a cold organic solvent like methanol. nih.gov The supernatant is then collected, evaporated, and reconstituted in a solvent compatible with the subsequent chromatographic analysis. nih.gov Given the compositional similarities between serum and follicular fluid, methods established for serum are often adaptable. nih.gov

A summary of common extraction techniques is provided in the table below.

| Biological Matrix | Sample Preparation Technique | Key Steps & Considerations |

| Urine | Solid-Phase Extraction (SPE) | Cartridge selection (e.g., C18, mixed-mode), pH adjustment, optional enzymatic hydrolysis with β-glucuronidase. nih.govsigmaaldrich.com |

| Serum/Plasma | Protein Precipitation + SPE/LLE | Precipitation with acetonitrile or methanol; SPE for cleanup and concentration. researchgate.net |

| Microextraction by Packed Sorbent (MEPS) | Miniaturized SPE for small sample volumes. mdpi.com | |

| Follicular Fluid | Protein Precipitation | Removal of cells and proteins using centrifugation and organic solvents (e.g., methanol). nih.gov |

Chromatographic Separation Techniques for Indole (B1671886) Metabolites

Chromatography is the cornerstone for separating this compound from other structurally similar indole metabolites and endogenous compounds prior to detection.

HPLC has been a standard technique for the analysis of indole metabolites for decades. For compounds like 6-hydroxy-5-methoxyindole-2-carboxylic acid, a close structural relative, reversed-phase HPLC using a C18 column is frequently used. nih.govnih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (often containing an acid like formic acid to improve peak shape) and an organic modifier like methanol or acetonitrile. nih.gov Detection for these indole derivatives has been successfully performed using fluorometric and electrochemical detectors, which offer high sensitivity and selectivity for these specific structures. nih.gov

UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which operate at higher pressures to achieve faster separations, greater resolution, and improved sensitivity compared to traditional HPLC. This technique is particularly well-suited for complex metabolomics studies where numerous metabolites are analyzed simultaneously. rsc.org In a metabolomics study that identified the closely related isomer, 5-hydroxy-6-methoxyindole glucuronide, UPLC coupled with high-resolution mass spectrometry was the analytical platform of choice. rsc.org The enhanced resolving power of UPLC is critical for separating isomeric glucuronides from each other and from the complex background of a biological extract.

HILIC is an alternative chromatographic mode that is ideal for the separation of highly polar compounds like glucuronides, which may show poor retention on traditional reversed-phase columns. In HILIC, a polar stationary phase is used with a mobile phase that has a high concentration of an organic solvent and a small amount of water. This creates a water-enriched layer on the stationary phase, and polar analytes like this compound are retained through partitioning and hydrophilic interactions. HILIC can provide unique selectivity for glycopeptides and other hydrophilic conjugates, often resolving isomers that are inseparable by reversed-phase chromatography. This makes it a powerful tool for the detailed characterization of glucuronidated metabolites.

Mass Spectrometry (MS) Based Detection and Quantification

Mass spectrometry is the definitive technique for the detection and structural confirmation of this compound due to its high sensitivity and specificity.

Q-TOF mass spectrometry combines a quadrupole mass filter with a time-of-flight mass analyzer. This hybrid instrument provides high-resolution, accurate-mass measurements for both precursor and product ions, which is invaluable for the confident identification of metabolites in complex mixtures. The high mass accuracy (typically below 5 ppm) allows for the determination of the elemental composition of an unknown compound, distinguishing it from other molecules with the same nominal mass. In metabolomics studies, UPLC-Q-TOF-MS has been used to analyze biological fluids for a wide range of metabolites, including indole derivatives. The instrument can be operated in MS mode to screen for the accurate mass of the target analyte (the [M-H]⁻ ion for this compound is expected at m/z 338.08815) and in tandem MS (MS/MS) mode to generate fragment ions for structural confirmation. uni.lu The fragmentation pattern would typically show a loss of the glucuronic acid moiety (176 Da), providing further evidence for the compound's identity.

A summary of the analytical separation and detection techniques is presented below.

| Technique | Principle | Application to this compound |

| HPLC | Separation based on polarity using a non-polar stationary phase. | Baseline method for separating indole metabolites, often with fluorescence or electrochemical detection for enhanced selectivity. nih.gov |

| UPLC | High-resolution separation using sub-2 µm particles. | Offers faster analysis and better resolution, ideal for complex metabolomics studies involving indole glucuronides. rsc.org |

| HILIC | Separation of polar compounds using a polar stationary phase. | Excellent retention and unique selectivity for highly hydrophilic glucuronides, capable of resolving isomers. |

| Q-TOF MS | High-resolution, accurate-mass detection. | Provides confident identification based on precise mass of the parent ion and its fragments, crucial for distinguishing isomers and confirming elemental composition. |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the analysis of this compound. It offers the high selectivity and sensitivity required for both identifying the molecule and measuring its concentration. The process involves multiple stages of mass analysis. Initially, the precursor ion, which corresponds to the molecular weight of the compound, is selected. This ion is then fragmented by collision with an inert gas, and the resulting product ions are analyzed. This fragmentation pattern serves as a structural fingerprint, allowing for confident identification.

For this compound (molecular formula C₁₅H₁₇NO₈), the precursor ion is typically observed as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. uni.lu A key fragmentation observed in the MS/MS of glucuronides is the neutral loss of the glucuronic acid moiety (176 Da). This "in silico deconjugation" approach helps to identify the aglycone (the non-sugar part), which in this case would be 6-hydroxy-5-methoxyindole. nih.gov By comparing the resulting spectrum of the aglycone with mass spectral libraries, researchers can confirm the identity of the parent compound. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements, which further aids in confirming the elemental composition of both the precursor and fragment ions, significantly reducing the number of possible chemical formulas. mdpi.comfrontiersin.org

Below is a table of predicted mass-to-charge ratios (m/z) and collision cross-section (CCS) values for various adducts of this compound, which are critical parameters in mass spectrometry-based identification. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 340.10271 | 171.5 |

| [M+Na]⁺ | 362.08465 | 178.6 |

| [M-H]⁻ | 338.08815 | 172.8 |

| [M+NH₄]⁺ | 357.12925 | 181.8 |

| [M+K]⁺ | 378.05859 | 176.6 |

| [M+H-H₂O]⁺ | 322.09269 | 165.1 |

| [M+HCOO]⁻ | 384.09363 | 183.7 |

| [M+CH₃COO]⁻ | 398.10928 | 200.6 |

This table was generated based on data from PubChem. uni.lu

Application of Untargeted and Targeted Metabolomics Approaches

Metabolomics, the large-scale study of small molecules within a biological system, is a powerful tool for understanding the context in which this compound appears. mdpi.com This can be approached in two primary ways: untargeted and targeted metabolomics.

Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a sample to generate a broad metabolic snapshot. nih.gov It is an exploratory strategy, often used for biomarker discovery or to understand systemic metabolic changes in response to a stimulus. nih.govrsc.org In the context of this compound, an untargeted analysis of biofluids like urine or plasma could reveal its presence and identify correlations with other metabolites or metabolic pathways. rsc.orgnih.gov This method is particularly useful for discovering unexpected metabolites and generating new hypotheses about the compound's biological role. nih.gov The workflow involves analyzing samples with high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), followed by complex data processing to identify and relatively quantify thousands of molecular features. mdpi.com

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the precise and accurate quantification of a predefined set of metabolites, including this compound. mdpi.com This approach is hypothesis-driven and is used to validate findings from untargeted studies or to measure specific biomarkers. Triple quadrupole (QqQ) mass spectrometers are commonly used for targeted analysis due to their high sensitivity and robustness when operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. mdpi.com This technique provides absolute quantification by using calibration curves generated from authentic reference standards. mdpi.com Combining untargeted and targeted approaches can provide a comprehensive understanding, using the former for discovery and the latter for quantitative validation of key metabolites like this compound. nih.gov

Quantitative Analysis and Method Validation for Rigorous Research Applications

For this compound to be used as a reliable biomarker or in rigorous scientific studies, the analytical methods for its quantification must be thoroughly validated. nih.gov Method validation ensures that the chosen analytical procedure is fit for its intended purpose, providing accurate and reproducible results. researchgate.net The validation process, often guided by regulatory bodies, assesses several key parameters. researchgate.net

A typical quantitative method involves liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). nih.gov The validation would include the following performance characteristics:

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity and Range | The ability to produce results that are directly proportional to the concentration of the analyte in samples within a specific concentration range. | A calibration curve with a correlation coefficient (R²) of ≥0.99 is typically required. researchgate.net |

| Accuracy | The closeness of the measured value to the true value, often assessed by analyzing quality control (QC) samples at different concentrations. | Recovery rates are often expected to be within 85-115% of the nominal value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated as intra-day and inter-day variability. | The coefficient of variation (CV) or relative standard deviation (RSD) should typically be <15%. nih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio (S/N) of ≥3. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio (S/N) of ≥10; analyte response must be reproducible with a precision of <20% CV. researchgate.net |

| Stability | The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals (e.g., freeze-thaw cycles, short-term room temperature, long-term storage). | Analyte concentration should remain within ±15% of the initial concentration. |

This table outlines general validation parameters for quantitative bioanalytical methods. researchgate.netnih.govfrontiersin.org

Use of Stable Isotope Labeling in Metabolic Flux and Turnover Studies

Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds and understand the dynamics of metabolic networks. nih.gov In the study of this compound, stable isotopes can be used in several ways.

First, a stable isotope-labeled version of the parent compound (e.g., 6-hydroxy-5-methoxyindole labeled with ¹³C or ²H) can be introduced into a biological system. frontiersin.org By tracking the appearance of the labeled this compound, researchers can definitively trace its metabolic origin and calculate rates of formation and excretion (turnover). This provides crucial information about the dynamics of the metabolic pathway. nih.gov

Second, stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry. nih.gov A synthesized version of this compound containing heavy isotopes (e.g., ¹³C₆- or D₄-labeled) is added to a sample at a known concentration before processing. nih.gov Because the labeled standard is chemically identical to the endogenous analyte but has a different mass, it co-elutes chromatographically and experiences similar ionization effects and matrix suppression. By measuring the ratio of the endogenous analyte to the labeled internal standard, highly accurate and precise quantification can be achieved, correcting for sample loss during preparation and analysis. nih.govnih.gov

Another advanced application involves labeling with heavy oxygen (¹⁸O) during in vitro metabolism studies. For example, by incubating the precursor molecule with liver microsomes in the presence of ¹⁸O₂, any resulting hydroxylated metabolites will incorporate the heavy oxygen atom. mdpi.com This allows for confident identification of metabolites formed through oxidative processes, helping to elucidate the complete metabolic pathway. mdpi.com

Pharmacokinetic and Biotransformation Aspects of 6 Hydroxy 5 Methoxyindole Glucuronide Pre Clinical and Mechanistic

Absorption and Distribution Studies in In Vitro and Animal Models

Understanding the absorption and distribution of 6-hydroxy-5-methoxyindole glucuronide is crucial for determining its systemic exposure and potential biological effects. While direct studies on this specific compound are limited, research on its analogue, 6-hydroxymelatonin (B16111) glucuronide, provides valuable insights.

In Vitro Absorption:

The Caco-2 cell line, a model of the human intestinal epithelium, is widely used to assess the oral permeability of compounds. preprints.orgresearchgate.netnih.govnih.govresearchgate.net For glucuronidated metabolites, which are generally more water-soluble and larger than their parent compounds, intestinal absorption is typically low. Studies with various glucuronides in Caco-2 models have consistently shown low apparent permeability coefficients (Papp), suggesting that this compound would likely have poor oral bioavailability if ingested directly.

Distribution in Animal Models:

Following administration of its parent compound, melatonin (B1676174), in animal models, 6-hydroxymelatonin glucuronide is readily detected in plasma and subsequently eliminated. nih.gov The volume of distribution of melatonin itself is about 1 L/kg. mpa.se Once formed, primarily in the liver, the glucuronide conjugate is distributed via the systemic circulation to excretory organs, mainly the kidneys. medicines.org.ukmedicines.org.uk The distribution of the glucuronide is largely confined to the bloodstream and extracellular fluids due to its hydrophilic nature, which limits its ability to cross cell membranes without the aid of transporters.

Table 1: Predicted In Vitro Permeability of this compound

| Parameter | Predicted Value | Rationale |

| Caco-2 Permeability (Papp) | Low | Based on the high polarity and molecular weight characteristic of glucuronide conjugates, which generally exhibit poor passive diffusion across intestinal cells. preprints.orgresearchgate.netnih.gov |

| Primary Absorption Mechanism | Passive Diffusion (limited) / Transporter-Mediated (if applicable) | The primary route for most small molecules is passive diffusion, but for polar metabolites, transporter-mediated uptake could play a minor role. |

Pathways of Elimination and Excretion from Biological Systems

The elimination of this compound from the body is expected to follow the primary routes for water-soluble metabolites.

Renal Excretion:

The principal pathway for the elimination of 6-hydroxymelatonin glucuronide is through renal excretion in the urine. medicines.org.ukmedicines.org.uktga.gov.aunih.gov After its formation in the liver, the glucuronide is transported into the bloodstream, filtered by the glomerulus in the kidneys, and excreted in the urine. Studies on melatonin metabolism show that its metabolites are predominantly eliminated via the urine, with approximately 90% being sulfate (B86663) and glucuronide conjugates of 6-hydroxymelatonin. medicines.org.ukmedicines.org.uk Less than 1% of the parent melatonin is excreted unchanged. medicines.org.ukmedicines.org.uk In humans, after oral administration of melatonin, the majority of the dose is recovered in the urine as 6-sulfatoxymelatonin, with 6-hydroxymelatonin glucuronide being a less abundant but significant metabolite. nih.gov

Biliary Excretion:

Biliary excretion is another potential route for the elimination of glucuronide conjugates, particularly for larger molecules. While the primary route for 6-hydroxymelatonin glucuronide is renal, some biliary excretion may occur. Studies in rats have investigated the biliary excretion of other glucuronidated compounds, such as lithocholate glucuronide, indicating the liver's capacity to transport these conjugates into the bile. nih.gov For 6-hydroxymelatonin, research in mice found that after 48 hours, about 15% of a radiolabelled dose was recovered in the feces, which would include metabolites eliminated via the bile. nih.gov

Table 2: Elimination Pathways of 6-Hydroxymelatonin Conjugates

| Elimination Pathway | Percentage of Excreted Metabolites (Approximation) | Key Findings |

| Renal (Urine) | ~90% (as sulfate and glucuronide conjugates) | The primary route of elimination for polar metabolites of melatonin. medicines.org.ukmedicines.org.uk |

| Biliary (Feces) | ~15% (in mice) | A secondary but significant pathway for the clearance of melatonin metabolites. nih.gov |

Enzyme Kinetics of Formation and Degradation Pathways

The formation and degradation of this compound are governed by specific enzyme kinetics.

Formation by UDP-Glucuronosyltransferases (UGTs):

Degradation by β-Glucuronidases:

The degradation or deconjugation of this compound back to its parent aglycone can be catalyzed by β-glucuronidase enzymes. This process is often used in laboratory settings to quantify the total amount of the aglycone in biological samples. core.ac.uknih.gov The efficiency of this enzymatic hydrolysis can be influenced by factors such as the source of the enzyme (e.g., from Helix pomatia), pH, temperature, and the specific nature of the glucuronide bond. nih.gov

Table 3: Hypothetical Enzyme Kinetic Parameters for 6-Hydroxy-5-methoxyindole Glucuronidation

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| UGT (e.g., UGT2B7) | 6-Hydroxy-5-methoxyindole | Data not available | Data not available |

| β-Glucuronidase | This compound | Data not available | Data not available |

| Note: Specific kinetic parameters for this compound have not been reported in the literature. The table is presented to illustrate the type of data required for a full kinetic characterization. |

Membrane Transport Mechanisms Affecting Metabolite Disposition

The movement of the polar this compound across cellular membranes is facilitated by specific transport proteins.

Efflux by MRP and BCRP Transporters:

Glucuronide conjugates are well-known substrates for ATP-binding cassette (ABC) transporters, particularly Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP). These transporters are located on the apical membrane of cells in key tissues such as the liver (canalicular membrane), intestine, and kidneys (proximal tubules), where they play a crucial role in the efflux of metabolites into bile, the intestinal lumen, and urine, respectively. It is highly probable that this compound is a substrate for these transporters, which would facilitate its elimination from the body.

Inter-species Differences in Glucuronidation and Indole (B1671886) Metabolism

Significant inter-species differences exist in the metabolism of indolic compounds and the activity of UGT enzymes, which can affect the pharmacokinetic profile of this compound.

Variations in UGT Isoform Expression and Activity:

The expression levels and substrate specificities of UGT isoforms can vary considerably between species such as humans, rats, and mice. researchgate.netnih.govnih.gov For instance, human UGT1A4 is functional, whereas its orthologs in rats and mice are pseudogenes. researchgate.net These differences can lead to quantitative and qualitative variations in glucuronidation patterns.

Species-Specific Conjugation of Melatonin Metabolites:

Studies on melatonin metabolism have highlighted these species differences. In humans and rats, the primary conjugate of 6-hydroxymelatonin is the sulfate form. In contrast, mice predominantly excrete 6-hydroxymelatonin as the glucuronide conjugate. mpa.seoup.com Specifically, in mice, 6-hydroxymelatonin glucuronide can account for 75-88% of the total melatonin metabolites in urine. oup.com This indicates that the choice of animal model is critical when studying the disposition of indole-based compounds and their glucuronides for extrapolation to humans. Humanized UGT1 mice have been developed to better predict human drug glucuronidation. nih.govnih.gov

Table 4: Species Differences in the Conjugation of 6-Hydroxymelatonin

| Species | Primary Conjugate | Secondary Conjugate | Reference |

| Human | Sulfate | Glucuronide | nih.gov |

| Rat | Sulfate | Glucuronide | oup.com |

| Mouse | Glucuronide | Sulfate | mpa.seoup.com |

Regulation and Modulation of 6 Hydroxy 5 Methoxyindole Glucuronide Levels

Genetic Polymorphisms Influencing Metabolizing Enzymes

The formation of 6-hydroxy-5-methoxyindole glucuronide is the result of a Phase II biotransformation reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which attach a glucuronic acid moiety to the precursor molecule. researchgate.net The genes encoding these UGT enzymes are known to exhibit significant genetic polymorphism, leading to variations in enzyme activity among individuals. researchgate.netnih.gov

While direct studies pinpointing specific UGT polymorphisms that exclusively alter the glucuronidation of 6-hydroxy-5-methoxyindole's precursor are not extensively detailed in the available research, the principle is well-established. Variations in UGT genes can result in enzymes with reduced, enhanced, or absent activity. researchgate.net An individual with a polymorphism leading to a less active UGT enzyme would likely exhibit lower levels of this compound and a higher concentration of its precursor or alternative metabolites.

Furthermore, polymorphisms in upstream enzymes involved in melatonin (B1676174) synthesis, such as the Cytochrome P450 (CYP) family that metabolizes melatonin into 6-hydroxymelatonin (B16111), can also impact the final glucuronide conjugate levels. uib.no Genetic variations in these enzymes can alter the amount of substrate available for the UGT enzymes, thereby indirectly influencing the concentration of this compound. researchgate.netuib.no

Environmental and Dietary Factors Affecting Metabolite Profiles (e.g., Ecklonia cava extract intake)

Dietary components can significantly influence metabolic pathways. A notable example is the intake of phlorotannin-rich extracts from the edible brown alga, Ecklonia cava. Phlorotannins, such as dieckol (B191000) and phlorofucofuroeckol-A, are bioactive polyphenols found in this seaweed.

Research into the biological activities of phlorotannins suggests they can inhibit various enzymes. The metabolism of 6-hydroxymelatonin, the direct precursor to this compound, proceeds via two primary pathways: sulfation (catalyzed by sulfotransferases, SULTs) and glucuronidation (catalyzed by UGTs). Phlorotannins from sources like Ecklonia cava have been shown to inhibit sulfotransferase activity. This inhibition can cause a metabolic shift. By blocking or reducing the efficiency of the sulfation pathway, a greater proportion of the 6-hydroxymelatonin substrate is shunted towards the glucuronidation pathway. This results in a decreased production of 6-hydroxymelatonin sulfate (B86663) and a corresponding increase in the formation and excretion of this compound.

Table 1: Effect of Ecklonia Cava Phlorotannin Intake on Metabolite Pathways

| Pathway | Enzyme Family | Effect of Phlorotannin Inhibition | Resulting Metabolite Level Change |

|---|---|---|---|

| Sulfation | Sulfotransferases (SULTs) | Inhibited | Decrease in 6-hydroxymelatonin sulfate |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Pathway is favored due to substrate redirection | Increase in this compound |

Co-metabolism and Interactions with Other Endogenous or Exogenous Compounds

The levels of this compound can be altered by the presence of other compounds that are metabolized through the same enzymatic pathways. This phenomenon, known as co-metabolism or competitive inhibition, occurs when multiple substrates compete for the active site of a single enzyme. researchgate.net

The UGT enzymes are responsible for the glucuronidation of a vast array of substances, including many pharmaceuticals, dietary compounds, and endogenous molecules. researchgate.net If the body is simultaneously processing another compound that is also a substrate for the same UGT isoform that metabolizes 6-hydroxymelatonin, competition will arise. This can lead to a reduced rate of this compound formation, as the enzyme's capacity is divided between the competing substrates.

For instance, the metabolism of the endogenous phenolic compound p-cresol (B1678582) competes with the metabolism of acetaminophen (B1664979) for both sulfation and glucuronidation. researchgate.net A similar competitive interaction can be expected for 6-hydroxymelatonin, where high levels of other UGT-metabolized compounds could decrease its glucuronidation, potentially shifting its clearance towards the sulfation pathway or causing the precursor to accumulate. researchgate.net

Physiological Factors Affecting Metabolism (e.g., developmental stage, reproductive status, age)

The metabolism and resulting levels of this compound are influenced by an individual's physiological state throughout their lifespan.

Developmental Stage and Age: Melatonin production itself is highly dependent on age. Secretion is minimal in the first three months of life, after which it rises and peaks between the ages of one and three years. researchgate.net Subsequently, melatonin levels steadily decline throughout childhood and into adulthood, with a further drop during senescence. researchgate.netuib.no This age-related decline in the primary hormone directly reduces the amount of substrate available for conversion into its metabolites, including this compound. Additionally, the glucuronidation system, including UGT enzymes, is not fully mature in infants, and its activity can change with age, further impacting metabolite profiles. nih.gov

Reproductive Status: Hormonal fluctuations associated with the reproductive cycle can also modulate metabolism. Melatonin has known effects on the reproductive axis, and its levels can vary with reproductive cycles. researchgate.netnih.gov Studies in dairy cows have identified differing concentrations of this compound in follicular fluid depending on ovarian status, suggesting a role or modulation within the local reproductive environment. In humans, hormonal changes during pregnancy are known to affect GDM (gestational diabetes mellitus), and metabolomic studies have noted altered levels of this compound in this condition.

Table 2: Influence of Physiological Factors on this compound Levels

| Factor | Physiological Change | Expected Impact on Metabolite Level |

|---|---|---|

| Infancy | Low melatonin production and immature UGT enzyme system. researchgate.net | Low |

| Early Childhood (1-3 yrs) | Peak melatonin production. researchgate.net | High |

| Adulthood/Senescence | Progressive decline in melatonin production. researchgate.netuib.no | Progressive Decline |

| Reproductive Status | Fluctuating hormone levels and metabolic demands. researchgate.net | Variable / Altered |

Future Research Directions and Translational Perspectives in Non Clinical Studies

Elucidation of Novel Metabolic Pathways and Precursors

The primary metabolic pathway for the formation of 6-Hydroxy-5-methoxyindole glucuronide is glucuronidation. This process involves the conjugation of glucuronic acid to its precursor, 6-hydroxy-5-methoxyindole. hmdb.ca This precursor is known as a metabolite associated with the synthesis of eumelanin (B1172464) pigments. nih.gov The glucuronidation reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, predominantly in the liver, which increases the water solubility of the parent indole (B1671886), facilitating its excretion from the body. hmdb.cafoodb.ca

Future research could focus on identifying the specific UGT isozymes responsible for this biotransformation. Detailed enzymatic studies, similar to those conducted for other xenobiotics like hydroxypropranolol, would be necessary to determine the enzyme selectivity and reaction kinetics. nih.gov The synthesis of reference standards for both the precursor and the final glucuronide conjugate is crucial for accurately quantifying and studying these metabolic pathways. nih.gov Elucidating these specifics can provide a more precise understanding of the metabolic fate of dietary or endogenously produced indoles.

Comprehensive Mapping of Its Role within Systems Biology and Multi-omics Approaches

Systems biology and multi-omics approaches offer a powerful framework for understanding the complex role of metabolites like this compound within a larger biological context. nih.gov These strategies integrate data from genomics, transcriptomics, proteomics, and metabolomics to map the flow of information that underlies physiological or pathological states. nih.gov

Within this framework, this compound is analyzed as a component of the metabolome. Its concentration can serve as a biomarker reflecting the activity of specific metabolic pathways. For instance, in studies of liver injury, metabolomics has successfully identified related indole glucuronide isomers as biomarkers, linking their altered levels to disruptions in critical pathways such as glutathione (B108866) metabolism. rsc.org Future multi-omics studies could correlate the abundance of this compound with gene expression profiles (e.g., UGT enzymes) and protein levels to build comprehensive models of its regulation and function in health and disease. nih.gov Such an approach can reveal its interconnections with other metabolic networks and its potential role as a downstream reporter of upstream biological events.

Advancements in Quantitative Metabolomics for Enhanced Research Precision

The accurate and precise quantification of this compound in complex biological matrices is fundamental for meaningful research. The primary analytical technique for this purpose is liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS). rsc.org

A significant advancement for enhancing identification confidence in metabolomics is the use of collision cross-section (CCS) values. CCS is an intrinsic physicochemical property of an ion that relates to its size, shape, and charge. The predicted CCS values for various adducts of this compound can be used as an additional filter during data analysis to distinguish it from isobaric interferences, thereby increasing the precision of its identification and quantification. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 340.10271 | 171.5 |

| [M+Na]⁺ | 362.08465 | 178.6 |

| [M-H]⁻ | 338.08815 | 172.8 |

| [M+NH₄]⁺ | 357.12925 | 181.8 |

| [M+K]⁺ | 378.05859 | 176.6 |

| [M+H-H₂O]⁺ | 322.09269 | 165.1 |

| [M+HCOO]⁻ | 384.09363 | 183.7 |

Data sourced from PubChem. uni.lu

Further advancements will likely involve the development of more sensitive analytical methods and the chemical synthesis of isotopically labeled internal standards to enable absolute quantification.

Exploration of its Role in Animal Health and Agricultural Sciences

The presence of this compound is not limited to humans. It has been identified as an endogenous metabolite in a variety of animal species, where it is primarily considered a waste product of metabolism destined for excretion. hmdb.ca Its detection across these species suggests a conserved metabolic pathway for handling its indole precursor.

Table 2: Documented Presence of this compound in Animal Species

| Animal Group | Species Examples |

|---|---|

| Lagomorph | European rabbit, Mountain hare |

| Ovis | Sheep |

| Bovine | Cattle, Bison, Buffalo |

| Venison | Deer, Elk |

| Caprae | Domestic goat |

| Swine | Domestic pig, Wild boar |

| Equine | Horse |

Data sourced from FooDB. hmdb.ca

Uncovering Mechanistic Insights into Its Biological Functions and Interconnections

The primary established biological function of this compound is its role in detoxification. The glucuronidation process transforms the parent indole into a more hydrophilic compound that can be efficiently eliminated from the body by the kidneys. hmdb.cafoodb.ca This is a crucial phase II metabolic reaction for clearing xenobiotic and endogenous compounds. nih.gov

However, the assumption that glucuronides are merely inert waste products is being challenged. Research on other classes of molecules, such as flavonoid glucuronides, indicates that these conjugates can retain or possess novel biological activities, including the ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress. nih.govnih.gov Future research should therefore investigate whether this compound has biological functions beyond simple excretion. Mechanistic studies could explore its potential to interact with membrane transporters, cell surface receptors, or enzymes, and to act as a signaling molecule itself. Uncovering such functions would provide a more complete picture of its role in physiology.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-hydroxy-5-methoxyindole |

| 5-hydroxy-6-methoxyindole glucuronide |

| 5-hydroxy-6-methoxyindole |

| Glucuronic acid |

| Uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) |

| Glutathione |

| Melatonin (B1676174) (N-acetyl-5-methoxytryptamine) |

| 5-methoxyindole |

| Hydroxypropranolol |

| Flavonoid glucuronides |

Q & A

Q. How does gut microbiota modulate this compound levels, and what experimental designs capture this interaction?

- Answer : Microbial β-glucuronidase can hydrolyze the glucuronide, reactivating the aglycone. Gnotobiotic mouse models colonized with defined bacterial consortia (e.g., Bacteroides) or fecal microbiota transplantation (FMT) studies quantify microbial impact. Metatranscriptomics identifies bacterial genes (e.g., uidA) involved in hydrolysis .

Methodological Notes

- References : All answers are supported by peer-reviewed evidence from authoritative sources (e.g., HMDB, EPA DSSTox, SCIEX). Commercial platforms (e.g., BenchChem) are excluded per reliability criteria.

- Data Tables : For enzyme kinetics, include parameters like Km (µM), Vmax (pmol/min/mg), and CLint (µL/min/mg). For LC-MS, report LOD/LOQ, retention time, and CV%.

- Conflict Resolution : Conflicting data (e.g., diagnostic biomarker vs. non-specific metabolite) are addressed via meta-analysis or mechanistic studies (e.g., CRISPR screens).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。